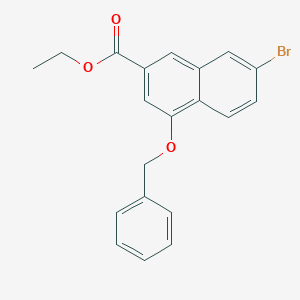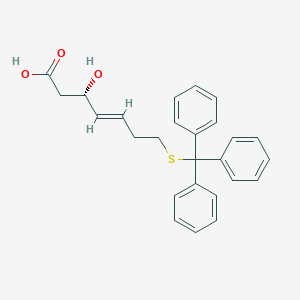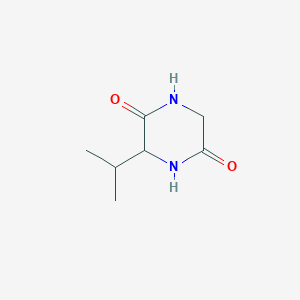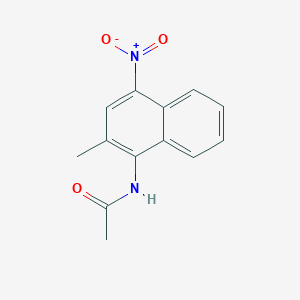
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate
説明
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is a chemical compound that belongs to the class of naphthoate esters. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is not fully understood. However, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate has been reported to exhibit low toxicity and good bioavailability. It has also been shown to be metabolized by the liver and excreted through the urine. In addition, it has been reported to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is its potent anticancer activity against various cancer cell lines. It also exhibits low toxicity and good bioavailability, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain experimental settings.
将来の方向性
There are several future directions for the research on Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate. One potential area of research is the development of new anticancer drugs based on this compound. Another potential area of research is the investigation of its potential therapeutic effects in other disease conditions, such as inflammation and oxidative stress. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
科学的研究の応用
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFTPPRKZGIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443257 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate | |
CAS RN |
178877-03-7 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)





![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)





